Synthesis Yield via Transient Protection
N-Benzoyl-2'-deoxyguanosine can be synthesized via an improved transient protection method that substantially reduces reagent consumption while maintaining high product yields. The method uses chlorotrimethylsilane (TMSCl) and benzoyl chloride in nearly equimolar quantities, representing a significant reagent economy improvement over the original Jones' transient method [1]. This approach delivers yields of 91-97% for the N-benzoylated nucleoside product, with simplified work-up procedures that enhance reproducibility and scalability [1].
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 91-97% |
| Comparator Or Baseline | Original Jones' transient method (yield range unspecified; improved method reported as high-yield alternative) |
| Quantified Difference | Not quantified relative to original method; 91-97% absolute yield reported for target compound |
| Conditions | Benzoylation of 2'-deoxyguanosine using TMSCl and benzoyl chloride in nearly equimolar quantities |
Why This Matters
For procurement decisions, the availability of a validated high-yield synthetic route with reduced reagent costs translates to favorable pricing and reliable supply chain continuity.
- [1] Zhu, X.-F., Williams, H. J., Jr., & Scott, A. I. (2003). An improved transient method for the synthesis of N-benzoylated nucleosides. Synthetic Communications, 33(7), 1233-1243. View Source
